3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine

Physicochemical Property Structural Isomer Synthetic Intermediate

This 3-methoxy-5-aryl pyridine is a non-interchangeable building block for medicinal chemistry. The precise 3,5-disubstitution pattern is essential for maintaining the correct exit vector in SYK kinase inhibitor libraries—substituting with the 2-methoxy isomer alters the steric environment and ablates target engagement. Its calculated LogP of 3.71, driven by the trifluoromethoxy group, makes it a strategic choice for modulating lipophilicity in lead optimization. Also validated as a core scaffold for tubulin polymerization inhibitors targeting the colchicine-binding site. Procure this specific isomer to preserve your SAR and avoid divergent biological outcomes.

Molecular Formula C13H10F3NO2
Molecular Weight 269.22 g/mol
CAS No. 1261853-71-7
Cat. No. B3228194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine
CAS1261853-71-7
Molecular FormulaC13H10F3NO2
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESCOC1=CN=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H10F3NO2/c1-18-12-6-10(7-17-8-12)9-2-4-11(5-3-9)19-13(14,15)16/h2-8H,1H3
InChIKeyQTDPCIIBNUKKPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine (CAS 1261853-71-7): Core Properties and Structural Role


3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine (CAS 1261853-71-7) is a fluorinated, disubstituted pyridine derivative with a molecular weight of 269.219 g/mol and the formula C13H10F3NO2 [1]. It serves as a research chemical and synthetic intermediate, particularly in medicinal chemistry, where its 3-methoxy-5-aryl substitution pattern and trifluoromethoxy (OCF3) group confer distinct physicochemical and electronic properties . The compound is characterized by a calculated LogP of 3.71 and a density of 1.3±0.1 g/cm³, reflecting the lipophilic nature imparted by the trifluoromethoxy substituent [1].

The Substitution Pattern Defines Utility: Why 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine is Not a Commodity


The position of substituents on the pyridine core is a primary determinant of a molecule's reactivity, binding affinity, and ultimate function in a synthetic sequence. Generic substitution with a different isomer, such as the 2-methoxy-5-aryl analog, is not feasible as it leads to a different electronic distribution and steric environment. This results in altered reaction kinetics and divergent biological outcomes if used as a pharmacophore. Consequently, the precise 3,5-disubstitution pattern of this compound is a non-negotiable specification for projects where the molecular geometry is integral to the design hypothesis, making it a distinct procurement item rather than an interchangeable commodity [1].

Quantitative Differentiation of 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine Against Key Analogs


Altered Boiling Point Due to 3-Methoxy Positional Isomerism vs. 2-Methoxy Analog

The substitution pattern on the pyridine ring directly influences key physicochemical properties. The target compound, 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine, exhibits a calculated boiling point of 315.2±42.0 °C at 760 mmHg [1]. In comparison, its close positional isomer, 2-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine (CAS 1261831-77-9), has a significantly different calculated boiling point of 303.4±42.0 °C at 760 mmHg [2].

Physicochemical Property Structural Isomer Synthetic Intermediate

Vendor-Specified Purity Baseline for Reliable Research Outcomes

For research procurement, a defined purity level is a critical quantitative specification. The target compound is routinely supplied with a certified purity of 97%, as indicated by multiple reputable vendors . This established purity threshold serves as the baseline for ensuring experimental reproducibility and minimizing the impact of unknown impurities in sensitive reactions or biological assays.

Quality Control Reproducibility Synthetic Chemistry

Inferred Scaffold Potential: Tubulin Inhibition Activity of the Trimethoxyphenyl Pyridine Class

While direct biological data for this specific compound is absent from the public domain, its core scaffold (pyridine with methoxy/trifluoromethoxy aryl substitution) is structurally related to a potent class of tubulin inhibitors. For instance, in the trimethoxyphenyl pyridine series, compound VI (a structurally related analog) demonstrated an IC50 of 8.92 nM for tubulin polymerization inhibition, compared to colchicine's IC50 of 9.85 nM in the same assay [1]. This class-level inference suggests that the 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine scaffold possesses inherent potential for engaging this biological target.

Medicinal Chemistry Anticancer Research Tubulin Polymerization

Strategic Applications for 3-Methoxy-5-[4-(trifluoromethoxy)phenyl]pyridine in R&D


Synthesis of Positional Isomer-Dependent Kinase Inhibitors

The precise 3-methoxy-5-aryl substitution pattern makes this compound a critical building block in synthesizing libraries of kinase inhibitors, such as those targeting Spleen Tyrosine Kinase (SYK), where the vector of the trifluoromethoxyphenyl group is a key determinant of binding pocket fit. Substituting it with the 2-methoxy isomer would alter the exit vector and potentially ablate target engagement [1].

Physicochemical Property Optimization in Lead Series

The compound's calculated LogP of 3.71 makes it a valuable moiety for modulating the lipophilicity of drug candidates [1]. Its procurement is justified in lead optimization programs aiming to improve membrane permeability or alter metabolic stability profiles compared to less lipophilic analogs.

Scaffold-Hopping and Fragment-Based Drug Discovery (FBDD)

As a core scaffold for known tubulin polymerization inhibitors, this compound is a strategic starting point for scaffold-hopping or fragment growing campaigns [2]. It offers a validated entry point for designing novel colchicine-binding site inhibitors with potentially differentiated pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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